![molecular formula C24H26N6O5 B3403372 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-14-6](/img/structure/B3403372.png)
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O5 and its molecular weight is 478.5. The purity is usually 95%.
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Biological Activity
The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest for its potential biological activities. This article synthesizes available research findings related to its biological activity, including immunomodulatory effects and potential therapeutic applications.
Structure
The molecular formula of the compound is , with a molecular weight of 478.51 g/mol. The compound features a triazole ring, an oxazole moiety, and multiple methoxy and ethoxy substituents that contribute to its biological properties.
Properties
- Purity : Min. 95%
- Storage : Long-term storage recommended in a cool, dry place.
- Transport Information : Classified as non-hazardous material.
Immunomodulatory Effects
Research indicates that derivatives of triazoles and isoxazoles possess significant immunomodulatory properties. Specifically, compounds similar to the one have been shown to:
- Inhibit Humoral Immune Response : In vitro studies have demonstrated that certain isoxazole derivatives can suppress the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .
- Impact on Cytokine Production : The compound has been observed to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures .
Anticancer Potential
Triazole derivatives have been explored for their anticancer activities. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival.
Case Studies
- Cell Line Studies : In studies involving various cancer cell lines, derivatives similar to this compound exhibited cytotoxic effects, leading to decreased viability in cells such as TK-10 and HT-29 .
- Mechanistic Insights : Investigations into mitochondrial effects revealed that certain derivatives could significantly alter mitochondrial membrane potentials, indicating a mechanism of action that involves mitochondrial dysfunction .
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in:
- Autoimmune Disorders : Due to its immunomodulatory properties.
- Cancer Therapy : As an adjunct or alternative therapy based on its cytotoxic effects against cancer cells.
Data Summary Table
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-5-34-20-9-7-6-8-18(20)24-27-19(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-15-10-16(32-3)12-17(11-15)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKXBPEEODBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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